molecular formula C9H8F2INO2 B580617 Ethyl 3,4-difluoro-2-iodophenylcarbamate CAS No. 1268052-94-3

Ethyl 3,4-difluoro-2-iodophenylcarbamate

Cat. No.: B580617
CAS No.: 1268052-94-3
M. Wt: 327.069
InChI Key: RBLTZAWFOAQQQK-UHFFFAOYSA-N
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Description

Ethyl 3,4-difluoro-2-iodophenylcarbamate is an organic compound with the molecular formula C9H8F2INO2. This compound is characterized by the presence of fluorine and iodine atoms attached to a phenyl ring, along with an ethyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 3,4-difluoro-2-iodophenylcarbamate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4-difluoro-2-iodophenylcarbamate typically involves the reaction of 3,4-difluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then iodinated using iodine and a suitable oxidizing agent like sodium iodide in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-difluoro-2-iodophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted phenylcarbamates.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Coupling: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of ethyl 3,4-difluoro-2-iodophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of fluorine and iodine atoms enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,4-difluorophenylcarbamate
  • Ethyl 2-iodophenylcarbamate
  • Ethyl 3,4-dichlorophenylcarbamate

Uniqueness

Ethyl 3,4-difluoro-2-iodophenylcarbamate is unique due to the combination of fluorine and iodine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

ethyl N-(3,4-difluoro-2-iodophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2INO2/c1-2-15-9(14)13-6-4-3-5(10)7(11)8(6)12/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLTZAWFOAQQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C(=C(C=C1)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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